Chlorphonium chloride

Description

Properties

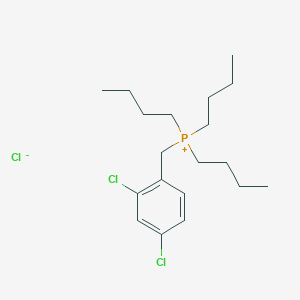

IUPAC Name |

tributyl-[(2,4-dichlorophenyl)methyl]phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32Cl2P.ClH/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21;/h10-11,15H,4-9,12-14,16H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHVNMLJNASKHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041779 | |

| Record name | Chlorphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Chlorphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ACETONE, ETHANOL, ISOPROPYL ALCOHOL, INSOL IN HEXANE, DIETHYL ETHER, SOL IN HOT BENZENE | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000007 [mmHg] | |

| Record name | Chlorphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALLINE SOLID, COLORLESS | |

CAS No. |

115-78-6 | |

| Record name | Phosphon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphonium chloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE326Z112 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114-120 °C | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorphonium Chloride in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphonium chloride, a quaternary phosphonium salt, is a well-established plant growth retardant. Its primary mechanism of action lies in the disruption of the gibberellin (GA) biosynthetic pathway, a critical hormonal cascade governing numerous aspects of plant development, most notably stem elongation. This technical guide provides a comprehensive overview of the molecular and biochemical basis of this compound's activity, detailing its specific enzymatic targets, the resulting physiological consequences, and the experimental methodologies employed to elucidate its mode of action.

Introduction: The Role of Gibberellins in Plant Growth

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various developmental processes, including seed germination, stem and leaf elongation, flower induction, and fruit development. The biosynthesis of active GAs is a complex, multi-step process that is tightly regulated within the plant. A key outcome of GA signaling is the promotion of cell elongation, and thus, compounds that interfere with GA biosynthesis or signaling can effectively retard plant growth.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the inhibition of the early stages of the gibberellin biosynthesis pathway. It belongs to a class of plant growth retardants known as "onium" compounds, which also includes chlormequat chloride and mepiquat chloride. These compounds are structurally characterized by a positively charged quaternary ammonium or phosphonium group.

The inhibitory action of this compound specifically targets the cyclization reactions that form the tetracyclic diterpene skeleton of gibberellins. This occurs in the plastids and involves two key enzymes:

-

Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene synthase (KS): This enzyme subsequently converts ent-CPP to ent-kaurene, the first committed tetracyclic intermediate in the GA pathway.

This compound acts as an inhibitor of both CPS and KS, thereby blocking the production of ent-kaurene and halting the downstream synthesis of all gibberellins. The phosphonium cation of this compound is the active moiety responsible for this inhibition. The precise nature of the interaction with the enzymes is thought to involve the binding of the positively charged phosphonium head to the active site, preventing the binding of the natural diphosphate-containing substrates.

Signaling Pathway Diagram

The following diagram illustrates the early steps of the gibberellin biosynthesis pathway and the points of inhibition by this compound.

Caption: Inhibition of early gibberellin biosynthesis by this compound.

Quantitative Data on Inhibition

Table 1: Physiological and Biochemical Effects of this compound Treatment in Plants

| Parameter Measured | Plant Species | Treatment Concentration | Observed Effect | Reference |

| Stem Height | Various ornamental plants | Varies | Significant reduction in internode length and overall plant height. | General knowledge in horticulture |

| Endogenous Gibberellin Levels | Phaseolus vulgaris (Bean) | Not specified | Reduced levels of GA-like substances. | Indirectly supported by multiple studies on GA inhibitors |

| Flowering | Chrysanthemum | Varies | Delayed flowering and more compact flower heads. | General horticultural practice |

Detailed Experimental Protocols

The following sections outline generalized protocols for key experiments that can be used to investigate the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assay for ent-Kaurene Synthase

This assay directly measures the inhibitory effect of this compound on the activity of ent-kaurene synthase in a cell-free system.

Objective: To determine the IC50 value of this compound for ent-kaurene synthase.

Materials:

-

Partially purified ent-kaurene synthase (e.g., from pumpkin endosperm or a recombinant source).

-

Substrate: [14C]-ent-copalyl diphosphate.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., phosphate buffer with MgCl2 and dithiothreitol).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Organic solvent for extraction (e.g., hexane).

Procedure:

-

Enzyme Preparation: Prepare a partially purified or recombinant ent-kaurene synthase enzyme solution.

-

Assay Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of [14C]-ent-copalyl diphosphate, and varying concentrations of this compound (including a no-inhibitor control).

-

Initiation of Reaction: Add the enzyme solution to each tube to start the reaction.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

-

Extraction: Extract the product, [14C]-ent-kaurene, from the aqueous reaction mixture using an organic solvent like hexane.

-

Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Whole Plant Bioassay for Gibberellin Biosynthesis Inhibition

This bioassay demonstrates the effect of this compound on a whole-plant level and the reversal of its effects by exogenous application of gibberellic acid.

Objective: To observe the growth-retardant effect of this compound and its reversal by GA3.

Materials:

-

Dwarf or semi-dwarf plant variety known to be responsive to gibberellins (e.g., dwarf pea, maize, or rice).

-

This compound solutions of varying concentrations.

-

Gibberellic acid (GA3) solution.

-

Pots, soil, and controlled environment growth chamber.

Procedure:

-

Plant Growth: Germinate and grow the selected plant species under controlled conditions.

-

Treatment Application: At a specific developmental stage (e.g., when the first true leaves have emerged), apply the following treatments to different groups of plants:

-

Control (water or a suitable solvent).

-

This compound at a concentration known to cause growth retardation.

-

Gibberellic acid (GA3) alone.

-

A combination of this compound and GA3.

-

-

Growth Measurement: Over a period of several weeks, measure plant height, internode length, and other relevant growth parameters at regular intervals.

-

Data Analysis: Compare the growth of the different treatment groups. A significant reduction in height in the this compound-treated plants compared to the control, and a restoration of normal or near-normal growth in the plants treated with both this compound and GA3, would confirm that the growth retardant effect is due to gibberellin deficiency.

Quantification of Endogenous Gibberellins using LC-MS/MS

This protocol describes the extraction and quantification of endogenous gibberellins from plant tissues treated with this compound.

Objective: To quantify the reduction in endogenous gibberellin levels in response to this compound treatment.

Materials:

-

Plant tissue (e.g., shoot apices, young leaves) from control and this compound-treated plants.

-

Extraction solvent (e.g., 80% methanol).

-

Internal standards (deuterated gibberellins).

-

Solid-phase extraction (SPE) cartridges for purification.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue from control and treated plants and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Extraction: Homogenize the frozen tissue in cold extraction solvent containing the internal standards.

-

Purification: Centrifuge the homogenate and purify the supernatant using SPE cartridges to remove interfering compounds.

-

LC-MS/MS Analysis: Analyze the purified extract using an LC-MS/MS system. The liquid chromatography step separates the different gibberellin species, and the tandem mass spectrometry provides highly sensitive and specific quantification based on the mass-to-charge ratio of the parent and daughter ions.

-

Data Analysis: Quantify the concentration of various gibberellins in the control and treated samples by comparing the peak areas of the endogenous GAs to their corresponding deuterated internal standards.

Experimental and Logical Workflow Diagrams

Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on ent-kaurene synthase.

Logical Relationship of this compound's Action

Caption: Logical cascade of events following this compound application in plants.

Conclusion

This compound is a potent inhibitor of gibberellin biosynthesis in plants. Its mechanism of action is well-characterized at a biochemical level, involving the targeted inhibition of the early cyclization enzymes, copalyl-diphosphate synthase and ent-kaurene synthase. This leads to a depletion of endogenous gibberellins, resulting in the characteristic growth retardant effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and quantitative characterization of this and other plant growth regulators, which are valuable tools in both agricultural and research settings. Further research to determine the precise IC50 values of this compound for its target enzymes would provide a more complete understanding of its potency and specificity.

An In-depth Technical Guide to the Synthesis of Chlorphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chlorphonium chloride, a significant organophosphorus compound. The document outlines the primary synthetic route, details the experimental protocol, presents key data in a structured format, and includes a visual representation of the chemical transformation.

Core Synthesis Pathway: Quaternization of Tributylphosphine

The most direct and widely employed method for synthesizing this compound is through the quaternization of a tertiary phosphine.[1] This reaction involves the nucleophilic attack of tributylphosphine on the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.[1] This SN2 reaction is highly efficient and characteristic of the synthesis of quaternary phosphonium salts.[1]

Reaction:

Tributylphosphine + 2,4-Dichlorobenzyl chloride → Tributyl(2,4-dichlorobenzyl)phosphonium chloride (this compound)

Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles for phosphonium salt formation.

2.1. Materials and Reagents:

| Reagent/Material | Role | Key Considerations |

| Tributylphosphine | Nucleophile | - |

| 2,4-Dichlorobenzyl chloride | Electrophile | Moisture sensitive; hydrolysis can form 2,4-dichlorobenzyl alcohol.[1] |

| Dimethylformamide (DMF) | Polar aprotic solvent | Facilitates the SN2 reaction mechanism.[1] Must be anhydrous.[1] |

| Molecular Sieves | Water scavenger | Optional, to ensure anhydrous conditions.[1] |

2.2. Reaction Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of tributylphosphine and 2,4-dichlorobenzyl chloride.[1]

-

Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.[1] If necessary, add activated molecular sieves to the reaction mixture to scavenge any residual moisture.[1]

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature to provide sufficient activation energy without promoting significant side reactions.[1] The exact temperature and reaction time will depend on the scale of the reaction and should be monitored (e.g., by TLC or NMR).

-

Product Isolation and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound through the quaternization of tributylphosphine.

Caption: Synthesis of this compound via quaternization.

Conclusion

The synthesis of this compound via the quaternization of tributylphosphine with 2,4-dichlorobenzyl chloride is a robust and efficient method.[1] Careful control of reaction conditions, particularly the exclusion of moisture, is critical to prevent the formation of byproducts and ensure a high yield of the desired product.[1] This technical guide provides a foundational understanding and a practical framework for researchers engaged in the synthesis of this and related organophosphorus compounds.

References

An In-depth Technical Guide to the Solubility and Stability of Chlorphonium Chloride in Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphonium chloride, chemically known as tributyl(2,4-dichlorobenzyl)phosphonium chloride, is a quaternary phosphonium salt formerly utilized as a plant growth regulator.[1][2] Its efficacy was rooted in its ability to inhibit gibberellin biosynthesis, thereby controlling stem elongation in ornamental plants.[2] While its use as a plant growth regulator is now largely obsolete, the physicochemical properties of this compound and other quaternary phosphonium salts remain of interest in various fields, including their potential as catalysts and in materials science.[1][3] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in various solvents, supplemented with detailed experimental protocols for researchers seeking to evaluate these properties.

Solubility of this compound

This compound exhibits high solubility in polar solvents and is generally insoluble in non-polar hydrocarbon solvents. This is consistent with its ionic nature as a quaternary phosphonium salt.

Quantitative Solubility Data

The available quantitative solubility data for this compound at 20°C is summarized in the table below.

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Reference |

| Water | 20 | 7 | 960,000 | [1] |

| Methanol | 20 | 1,030,000 | [1] |

Note: Another source indicates a solubility of 200,000 mg/L in methanol without specifying the temperature.[1]

Qualitative Solubility Data

Qualitative assessments have shown that this compound is also soluble in acetone, ethanol, and isopropyl alcohol. Conversely, it is reported to be insoluble in hexane and diethyl ether.

Stability of this compound

Detailed quantitative stability data for this compound in various solvents is limited in publicly available literature. However, it is described as being very persistent in soil systems, suggesting a notable level of environmental stability.[1] The stability of quaternary phosphonium salts can be influenced by factors such as temperature, light, pH, and the presence of nucleophiles.

General Degradation Pathways of Quaternary Phosphonium Salts

While specific degradation pathways for this compound have not been extensively documented, the degradation of quaternary phosphonium salts can proceed through several mechanisms. A generalized potential degradation pathway is illustrated below.

Caption: Generalized degradation pathways for quaternary phosphonium salts.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols can be adapted for other quaternary phosphonium salts.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in a particular solvent.

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent of interest.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the solid phase by centrifugation or filtration. Ensure the separation method does not alter the temperature.

-

Analysis: Accurately dilute a known volume of the supernatant. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method for quaternary phosphonium salts.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/L or mol/L) based on the concentration measured in the supernatant and the dilution factor.

Stability Testing: Hydrolysis

This protocol outlines the procedure to assess the hydrolytic stability of this compound in aqueous solutions at different pH values.

Caption: Workflow for assessing the hydrolytic stability of a compound.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and basic conditions.

-

Incubation: Add a known concentration of this compound to each buffer solution. The final concentration should be well below its solubility limit. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Stability Testing: Photostability

This protocol is designed to evaluate the stability of this compound in a specific solvent when exposed to light.

Caption: Workflow for conducting a photostability study.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., water or acetonitrile).

-

Sample Exposure: Place the solution in a photostability chamber equipped with a light source that mimics natural sunlight (e.g., a xenon lamp). A parallel set of samples should be kept in the dark at the same temperature to serve as a control.

-

Sampling: At various time points, withdraw samples from both the light-exposed and dark control groups.

-

Analysis: Analyze the concentration of this compound in all samples using a suitable analytical method.

-

Evaluation: Compare the degradation in the exposed samples to that in the dark controls to determine the extent of photodegradation.

Stability Testing: Thermal Stability in Solvents

This protocol assesses the stability of this compound in a given solvent at elevated temperatures.

Caption: Workflow for evaluating the thermal stability of a compound in solution.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in the desired solvent.

-

Incubation: Dispense the solution into sealed vials to prevent solvent evaporation and place them in ovens set at various elevated temperatures (e.g., 40°C, 60°C, 80°C). A control set should be stored at a reference temperature (e.g., 4°C).

-

Sampling: At specified time intervals, remove vials from each temperature and allow them to cool to room temperature.

-

Analysis: Analyze the concentration of this compound in each sample.

-

Data Analysis: Calculate the degradation rate at each temperature. The data can be used to construct an Arrhenius plot to predict the degradation rate at other temperatures.

Conclusion

References

An In-depth Technical Guide to Chlorphonium Chloride (C19H32Cl3P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphonium chloride, with the molecular formula C19H32Cl3P, is a quaternary phosphonium salt historically utilized as a plant growth regulator. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a critical pathway for plant development. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and toxicological profile of this compound, based on available scientific literature. Detailed experimental protocols for its synthesis are provided, and its biological effects are discussed. Due to its status as an obsolete compound, publicly available experimental spectroscopic and detailed analytical quantification data are limited.

Physicochemical Properties

This compound is a white crystalline solid with high solubility in water and low volatility.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C19H32Cl3P | [2] |

| Molecular Weight | 397.79 g/mol | [3] |

| IUPAC Name | tributyl(2,4-dichlorobenzyl)phosphonium chloride | [2] |

| CAS Number | 115-78-6 | [2] |

| Melting Point | 114-120 °C | [1] |

| Solubility | High aqueous solubility | [1] |

| LogP (Octanol-Water Partition Coefficient) | 6.16 | N/A |

| Vapor Pressure | Non-volatile | [1] |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that regulate various developmental processes, including stem elongation.[1] It is classified as an "onium compound," a group of growth retardants that target the early stages of the GA biosynthetic pathway.

Specifically, this compound acts as an inhibitor of two key enzymes:

-

Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGDP) to copalyl diphosphate (CPP).

-

ent-Kaurene synthase (KS): This enzyme is responsible for the subsequent conversion of CPP to ent-kaurene.

By blocking these crucial steps, this compound effectively halts the production of the tetracyclic diterpenoid precursors necessary for the synthesis of bioactive gibberellins. This leads to reduced internodal elongation and a more compact plant stature.[1]

Signaling Pathway Diagram

The following diagram illustrates the point of inhibition of this compound in the gibberellin biosynthesis pathway.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

Synthesis of Tributyl(2,4-dichlorobenzyl)phosphonium chloride

This protocol is based on the general method of quaternization of tertiary phosphines.[1]

Materials:

-

Tributylphosphine (PBu₃)

-

2,4-Dichlorobenzyl chloride

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Methanol

-

Deionized water

-

Schlenk line apparatus

-

Nitrogen gas (inert atmosphere)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere using a Schlenk line, add equimolar amounts of tributylphosphine and 2,4-dichlorobenzyl chloride to a round-bottom flask containing anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Stir the reaction mixture at 50-60°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by the slow addition of diethyl ether while stirring.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a methanol/water mixture. Dissolve the solid in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool to 4°C for 12 hours to facilitate crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Quantification

Spectroscopic Data

Toxicology

The available toxicological data for this compound is limited, and it is generally described as having moderate mammalian toxicity.[1] It is also known to be a skin and eye irritant.[1]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 178 mg/kg | [2] |

| LD₅₀ | Rabbit | Dermal | 750 mg/kg | [1] |

| LC₅₀ (4 hr) | Rat | Inhalation | 1.75 mg/L | [1] |

| Aquatic Toxicity (LC₅₀) | Daphnia magna | - | Not available | - |

| Aquatic Toxicity (LC₅₀) | Rainbow Trout | - | Not available | - |

Biological Effects and Applications

The primary application of this compound was as a plant growth retardant for ornamental plants such as chrysanthemums, geraniums, and petunias.[1] Its effect of reducing internodal length results in more compact and aesthetically pleasing plants. By inhibiting gibberellin biosynthesis, it can also influence other developmental processes such as apical dominance, potentially leading to increased branching.[1]

Conclusion

This compound is a well-characterized, albeit obsolete, plant growth regulator with a specific mode of action targeting the gibberellin biosynthesis pathway. While its physicochemical properties and a viable synthetic route are documented, a significant gap exists in the public domain regarding detailed experimental spectroscopic data and validated analytical methods for its quantification in complex matrices. The available toxicological data indicates moderate mammalian toxicity. This guide consolidates the existing knowledge on this compound, providing a valuable resource for researchers in the fields of agriculture, plant science, and environmental chemistry. Further research would be required to generate the missing experimental data to fully characterize this compound according to modern standards.

References

Onium Compounds as Plant Growth Retardants: A Technical Guide

Introduction

Onium compounds are a class of organic cations, primarily including quaternary ammonium, phosphonium, and sulfonium salts, that are widely utilized in agriculture and horticulture as plant growth retardants.[1][2] These synthetic compounds are instrumental in managing plant architecture by reducing excessive longitudinal shoot growth, leading to shorter, sturdier plants without causing phytotoxicity or malformation.[1][2][3][4] The primary mechanism of action for onium-type retardants is the targeted inhibition of gibberellin (GA) biosynthesis, a critical family of hormones responsible for stem elongation.[1][2][5][6][7] This guide provides a detailed overview of the mechanism, application, and evaluation of onium compounds for researchers and professionals in plant science and drug development.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Gibberellins are diterpenoid acids that regulate various developmental processes, most notably stem and internode elongation.[5][8] Onium compounds exert their growth-retarding effects by intervening in the early stages of the GA biosynthesis pathway.

Specifically, they block the activity of two key terpene cyclases:

-

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP).

-

ent-kaurene synthase (KS): This enzyme subsequently converts CPP to ent-kaurene.[1][2][9]

By inhibiting these crucial early steps, onium compounds effectively halt the production of the entire family of gibberellins, leading to a significant reduction in cell elongation and, consequently, shoot growth.[6][10] This targeted action at the beginning of the pathway is a defining characteristic of onium-type retardants like chlormequat chloride, mepiquat chloride, and AMO-1618.[1][2] This contrasts with other classes of growth retardants, such as triazoles (e.g., paclobutrazol) and pyrimidines (e.g., ancymidol), which inhibit cytochrome P450-dependent monooxygenases at later stages of the pathway, specifically the oxidation of ent-kaurene.[1][2][5][8][11]

Prominent Onium Compounds and Their Applications

The most commercially significant onium compounds are quaternary ammonium salts.

-

Chlormequat Chloride (CCC): As one of the first developed growth retardants, CCC is extensively used in cereal grain production, particularly wheat.[5] Its application leads to shorter, thicker stalks, which significantly reduces the risk of lodging (bending over) caused by wind and rain, thereby securing crop yield.[12][13]

-

Mepiquat Chloride (MC): Mepiquat chloride is widely applied to cotton crops to control excessive vegetative growth.[14] By shortening internodes, it creates a more compact plant architecture, which can improve light penetration into the canopy, enhance boll retention, and facilitate mechanical harvesting.[14][15][16]

-

AMO-1618: This quaternary ammonium compound is a highly effective growth inhibitor and has been used extensively in physiological research to study gibberellin action, though it is not used in commercial agriculture.[1][17]

-

Chlorphonium Chloride: A phosphonium salt that also acts by inhibiting ent-kaurene synthesis and is used primarily in the production of ornamental flowers like lilies and chrysanthemums.[1][2]

Quantitative Data on Efficacy

The efficacy of onium compounds is dependent on the plant species, concentration, application method, and environmental conditions. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Mepiquat Chloride on Cotton (Gossypium hirsutum)

| Treatment (g/ha) | Plant Height (cm) | Height Reduction (%) | Reference |

|---|---|---|---|

| 0 (Control) | 85.2 | - | [16] |

| 25 | 78.5 | 7.9% | [16] |

| 50 | 75.3 | 11.6% | [16] |

| 75 | 72.1 | 15.4% |[16] |

Table 2: Effect of Chlormequat Chloride on Panax ginseng Seedlings

| Treatment (mg/L) | Plant Height Reduction (%) | Stem Thickness Increase (%) | Root-to-Crown Ratio Increase (%) | Reference |

|---|---|---|---|---|

| 100 | 10.2% | 4.1% | 15.1% | [9] |

| 200 | 17.4% | 7.4% | 29.8% | [9] |

| 300 | 21.3% | 6.5% | 35.6% |[9] |

Table 3: Comparative Effect of Growth Retardants on Nerium oleander

| Treatment | Concentration (ppm) | Plant Height (cm) | Internodal Distance (cm) | Reference |

|---|---|---|---|---|

| Control | 0 | 48.65 | 3.92 | [4] |

| Mepiquat Chloride | 1500 | 35.24 | 2.65 | [4] |

| Paclobutrazol* | 100 | 28.15 | 1.92 | [4] |

*Note: Paclobutrazol is a triazole, not an onium compound, included for comparison.

Experimental Protocols for Efficacy Evaluation

A standardized protocol is essential for the accurate assessment of plant growth retardant activity. The following outlines a general methodology for a dose-response experiment.

1. Plant Material and Acclimatization:

-

Select a uniform batch of seedlings of the target species (e.g., 2-3 weeks old).

-

Transplant seedlings into pots containing a standardized growth medium.

-

Acclimatize plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod for at least one week prior to treatment.

2. Experimental Design:

-

Treatments: Prepare a series of concentrations for the onium compound, including a negative control (water or solvent vehicle). A positive control with a known retardant can also be included.

-

Replication: Use a minimum of 5-10 replicate plants per treatment group to ensure statistical power.

-

Randomization: Arrange the pots in a completely randomized or randomized block design to minimize positional effects in the growth environment.

3. Application of Growth Retardant:

-

Foliar Spray: Dissolve the compound in distilled water, often with a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure uniform leaf coverage. Spray plants until runoff, ensuring all aerial parts are treated.

-

Soil Drench: Apply a precise volume of the treatment solution directly to the soil surface of each pot to target root uptake.

4. Data Collection and Measurement:

-

Measurements should be taken at regular intervals (e.g., weekly) for 4-8 weeks post-application.

-

Primary Endpoint (Growth Retardation):

-

Plant Height: Measure from the soil surface to the apical meristem.

-

Internode Length: Measure the distance between successive nodes on the main stem.

-

-

Secondary Endpoints (Phytotoxicity & Physiological Effects):

-

Leaf Area: Can be measured non-destructively with an imaging system or destructively at the end of the experiment.

-

Chlorophyll Content: Use a SPAD meter for a non-destructive relative measurement.

-

5. Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) to determine if significant differences exist between treatment groups.

-

If significance is found, use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons between treatment means.

-

Dose-response curves can be generated to determine key values like the EC50 (the concentration causing 50% of the maximal response).

Conclusion

Onium compounds are potent and specific inhibitors of the early stages of gibberellin biosynthesis, making them highly effective plant growth retardants. Their application in agriculture and horticulture allows for precise control over plant stature, leading to improved crop resilience and quality. A thorough understanding of their mechanism, combined with rigorous experimental evaluation, is crucial for optimizing their use and developing novel compounds for advanced crop management.

References

- 1. jkip.kit.edu [jkip.kit.edu]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]

- 3. Inhibitors of Gibberellin Biosynthesis: Applications in Agriculture and Horticulture | Semantic Scholar [semanticscholar.org]

- 4. chesci.com [chesci.com]

- 5. Plant Growth Regulators - Gibberellins (GA) inhibitors Biotrend [biotrend.com]

- 6. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Plant Growth Regulators - Gibberellins (GA) inhibitors - Ancymidol [clinisciences.com]

- 9. hort [journals.ashs.org]

- 10. Chlormequat [sitem.herts.ac.uk]

- 11. caymanchem.com [caymanchem.com]

- 12. Chlormequat Chloride | C5H13Cl2N | CID 13836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The feature and application of Chlormequat Chloride - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 14. Foliar application of mepiquat chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of mepiquat chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of mepiquat chloride used as a phytoregulator on cotton plants (Gossypium hirsutum L. 'IAC 16') - Advances in Weed Science [awsjournal.org]

- 17. journals.uchicago.edu [journals.uchicago.edu]

- 18. Plant Growth Experiments - Cornell Waste Management Institute [compost.css.cornell.edu]

role of Chlorphonium chloride in plant hormone regulation

An In-Depth Technical Guide on the Role of Chlorphonium Chloride in Plant Hormone Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic quaternary ammonium compound widely recognized as a plant growth retardant. Its primary and most well-documented mode of action is the targeted inhibition of gibberellin (GA) biosynthesis. By blocking key enzymatic steps early in the GA metabolic pathway, this compound effectively reduces the levels of bioactive gibberellins, leading to a decrease in cell elongation and consequently, reduced stem and shoot growth. This makes it a valuable tool in agricultural and horticultural practices for controlling plant stature and improving lodging resistance. While its effects on other plant hormone pathways such as auxins and cytokinins are less direct, the significant alteration of the gibberellin balance can lead to secondary, downstream effects on the broader hormonal network that governs plant development. This guide provides a detailed examination of the molecular mechanism of this compound, its impact on hormonal regulation, and generalized protocols for its experimental application.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal role of this compound in plant hormone regulation is its function as an inhibitor of gibberellin (GA) biosynthesis. Gibberellins are diterpenoid hormones that are critical for numerous developmental processes, most notably stem and leaf elongation.

This compound is classified as an "onium" type inhibitor. These compounds specifically target the early stages of the GA metabolic pathway by blocking the activity of two key terpene cyclases:

-

Copalyl-diphosphate synthase (CPP synthase)

-

ent-Kaurene synthase

These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGDP) into ent-kaurene, a foundational precursor for all gibberellins. By inhibiting these enzymes, this compound effectively halts the production of the entire family of gibberellins, leading to the characteristic dwarfing or growth-retardant phenotype.

Quantitative Data on Growth Retardant Effects

Direct quantitative data for this compound is sparse in publicly available literature. However, data from closely related onium compounds like Chlormequat Chloride (CCC) provide a strong proxy for its expected effects. The following table summarizes data from a study on potato (Solanum tuberosum) where the application of CCC, a GA biosynthesis inhibitor, demonstrates a clear impact on plant growth characteristics.

| Treatment | Plant Height (cm) | Number of Stolons/Plant | Number of Tubers/Plant |

| Control (No GA) | 32.22 | 1.61 | 1.8 |

| CCC (5 ppm) | Not specified | 4.44 | Not specified |

| CCC (10 ppm) | Not specified | 3.66 | Not specified |

| Gibberellin (25 ppm) | 44.56 | 5.88 | Not specified |

| Gibberellin (50 ppm) | Not specified | 6.33 | 1.7 |

Source: Adapted from data on Chlormequat Chloride (CCC) in a study on potato tuberization. Note: CCC is a different, but functionally similar, onium compound.

The data indicates that while exogenous gibberellin application significantly increases plant height, treatment with a GA inhibitor like CCC leads to a higher number of stolons, a process that is typically inhibited by high levels of gibberellins.

Interaction with Other Plant Hormone Pathways

The regulation of plant development is a complex interplay of multiple hormone signaling pathways. A significant disruption in one pathway, such as the GA pathway by this compound, inevitably leads to cascading effects on others, primarily through crosstalk and feedback loops. The primary interactions are with auxin and cytokinin pathways.

-

Auxin-Gibberellin Crosstalk: Auxins and gibberellins often act synergistically to promote plant growth, particularly stem elongation. The reduction of GA levels can make tissues less responsive to auxin or disrupt the balance required for coordinated growth.

-

Cytokinin-Gibberellin Antagonism: Cytokinins and gibberellins frequently have antagonistic roles. For instance, cytokinins promote cell division and lateral shoot growth, while gibberellins promote elongation and apical dominance. Reducing gibberellin levels can shift the hormonal balance in favor of cytokinin, potentially leading to more compact, branched plant architecture. This antagonistic relationship is crucial in processes like lateral root development, where auxin promotes initiation and cytokinin inhibits it.

These interactions are not a result of this compound directly binding to auxin or cytokinin receptors, but are indirect consequences of depleting the plant's pool of active gibberellins.

Experimental Protocols

The following provides a generalized methodology for a dose-response experiment to quantify the effect of this compound on the stem elongation of a model plant like pea (Pisum sativum) or Arabidopsis (Arabidopsis thaliana). This protocol is a synthesized example based on standard practices in plant hormone research.

Objective

To determine the effective concentration range of this compound for inhibiting stem elongation and to quantify its effect on plant height at various doses.

Materials

-

This compound stock solution (e.g., 1 M in distilled water)

-

Seeds of the chosen plant species (e.g., Pisum sativum cv. Alaska)

-

Growth medium (e.g., vermiculite, perlite, or standard potting mix)

-

Pots or trays for germination and growth

-

Controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle)

-

Micropipettes and sterile conical tubes for dilutions

-

Ruler or digital calipers for measurements

Methodology

-

Plant Growth:

-

Sow seeds in pots filled with moistened growth medium.

-

Place pots in a controlled environment chamber and allow seeds to germinate and grow until a consistent baseline height is achieved (e.g., 7-10 days, or when the first true leaves have fully expanded).

-

-

Preparation of Treatment Solutions:

-

Perform a serial dilution of the this compound stock solution to prepare the final treatment concentrations. A suggested range for a dose-response curve could be: 0 µM (control), 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM.

-

Prepare enough volume of each solution for the designated number of replicates (minimum 5-10 plants per treatment group).

-

-

Treatment Application:

-

Apply the treatment solutions as a soil drench. Add a consistent, measured volume (e.g., 10-20 mL) of the respective solution to the base of each plant.

-

The control group should receive an equal volume of distilled water.

-

-

Data Collection:

-

Return the plants to the growth chamber.

-

Measure the stem height (from the soil line to the apical meristem) of each plant at regular intervals (e.g., every 48 hours) for a period of 10-14 days.

-

-

Data Analysis:

-

For each time point, calculate the average stem height and standard deviation for each treatment group.

-

Plot the final plant height against the logarithm of the this compound concentration to generate a dose-response curve.

-

Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatment groups.

-

Conclusion and Future Directions

This compound serves as a potent and specific regulator of plant growth through its targeted inhibition of the gibberellin biosynthesis pathway. Its action at the level of CPP synthase and ent-kaurene synthase provides a clear molecular basis for its growth-retardant effects. While its primary impact is on the GA pathway, the resulting hormonal imbalance has significant, albeit indirect, consequences for auxin and cytokinin signaling networks. For researchers and drug development professionals, this compound remains a valuable chemical tool for dissecting the role of gibberellins in various developmental processes. Future research should focus on obtaining more precise quantitative data on its effects across different species and exploring potential secondary metabolic effects beyond the primary hormone pathways.

Methodological & Application

Application Notes and Protocols for Chlorphonium Chloride as a Plant Growth Retardant

For Research, Scientific, and Drug Development Professionals

Disclaimer: Chlorphonium chloride is an obsolete plant growth regulator (PGR), primarily used historically on ornamental plants.[1][2] Consequently, recent and detailed experimental data are limited. The following notes and protocols are based on established principles of PGR application and the known mechanism of 'onium compounds'.[3] Researchers should conduct preliminary trials on a small scale to determine optimal concentrations and to screen for phytotoxicity on target species.

Introduction and Background

This compound is a quaternary phosphonium compound that functions as a systemic plant growth retardant.[1][3][4] As part of the 'onium compounds' group, which also includes chlormequat chloride and mepiquat chloride, its primary function is to reduce unwanted longitudinal shoot growth, leading to more compact, sturdier plants without significantly impacting productivity.[3][5] Its application has been largely in ornamental horticulture to manage the height and shape of potted plants and bedding flowers.[1] The primary mechanism of action is the disruption of the gibberellin (GA) biosynthesis pathway.[3]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound acts as a specific inhibitor of gibberellin (GA) biosynthesis.[3] Gibberellins are plant hormones critical for regulating various developmental processes, most notably stem elongation.[3]

This compound targets the early stages of the GA metabolic pathway by blocking the activity of two key enzymes: copalyl-diphosphate synthase (CPP-synthase) and, to a lesser extent, ent-kaurene synthase.[3] This enzymatic inhibition prevents the crucial cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a foundational precursor in the formation of all active gibberellins.[3] The resulting deficiency in endogenous GA levels leads to the desired reduction in cell elongation and, consequently, a more compact plant structure.[3] The inhibitory effects of this compound can be reversed by the external application of active gibberellic acid (GA₃), confirming its specific mode of action.[3]

Quantitative Data Summary

Table 1: Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Quaternary phosphonium ('onium compound) | [3] |

| Mode of Action | Systemic; Gibberellin biosynthesis inhibitor | [1][3] |

| Target Enzymes | Copalyl-diphosphate synthase, ent-kaurene synthase | [3] |

| Primary Effect | Reduction of shoot/stem elongation | [3] |

| Secondary Effects | Increased chlorophyll concentration (darker foliage), potential reduction in water use. | [6] |

| Common Formulations | Granules, soluble liquid |[1] |

Table 2: Example Experimental Design for Dose-Response Assay

| Treatment Group | Concentration (ppm a.i.*) | Application Method | Number of Replicates |

|---|---|---|---|

| 1 (Control) | 0 | Foliar Spray or Soil Drench | 10-15 |

| 2 | 250 | Foliar Spray or Soil Drench | 10-15 |

| 3 | 500 | Foliar Spray or Soil Drench | 10-15 |

| 4 | 1000 | Foliar Spray or Soil Drench | 10-15 |

| 5 | 2000 | Foliar Spray or Soil Drench | 10-15 |

| 6 | 4000 | Foliar Spray or Soil Drench | 10-15 |

*a.i. = active ingredient. Concentrations are hypothetical and must be optimized.

Experimental Protocols

The following are generalized protocols for the preparation and application of a plant growth retardant like this compound.

This protocol details the preparation of a concentrated stock solution and its subsequent dilution to create working solutions for experiments.

-

Objective: To prepare a 10,000 ppm (10 mg/mL) stock solution of this compound.

-

Materials:

-

This compound (solid)

-

Deionized or double-processed water

-

Analytical balance

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

-

-

Procedure: a. Accurately weigh 1.0 g (1000 mg) of this compound powder using an analytical balance. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 70 mL of deionized water to the flask. d. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved. e. Once dissolved, carefully add deionized water to bring the final volume to the 100 mL mark. f. Stopper the flask and invert several times to ensure thorough mixing. g. Label the flask clearly: "this compound Stock Solution, 10,000 ppm" with the preparation date. Store as recommended by the supplier, typically in a cool, dark place.

-

Preparation of Working Solutions (Example: 1000 ppm): a. Use the formula: C₁V₁ = C₂V₂ (Concentration₁ x Volume₁) = (Concentration₂ x Volume₂) b. To make 100 mL of a 1000 ppm solution from a 10,000 ppm stock: (10,000 ppm) x V₁ = (1000 ppm) x (100 mL) V₁ = 10 mL c. Pipette 10 mL of the stock solution into a 100 mL volumetric flask and bring the volume to 100 mL with deionized water.

This protocol outlines a general workflow for applying this compound and assessing its effect on plant growth.

-

Plant Material: Use healthy, uniform, and actively growing plants. Ensure they are well-established in their pots post-transplantation before any treatment.

-

Environmental Conditions: Conduct experiments in a controlled environment (greenhouse or growth chamber) to minimize variability. Maintain consistent light, temperature, and humidity.

-

Application Methods:

-

Foliar Spray:

-

Apply the solution until foliage is wet, but not to the point of runoff. Ensure uniform coverage of all plant surfaces.

-

Apply during periods of lower light intensity (early morning or cloudy days) to slow drying time and enhance uptake.[7]

-

Treat a "known area" with a "known volume" to ensure a consistent dose. A common rate is 2 quarts per 100 square feet.[6]

-

-

Soil Drench:

-

Apply a precise volume of the solution directly to the growing medium. The volume depends on the pot size (e.g., 4 oz for a 6-inch pot).[6]

-

The medium should be moist but not saturated before application to ensure even distribution.

-

Avoid watering from above for at least 24 hours post-application to prevent leaching of the chemical.[8]

-

-

-

Data Collection:

-

Measure plant height from the soil line to the apical meristem at the start of the experiment and at regular intervals (e.g., weekly) for 4-6 weeks.

-

Other useful parameters include stem diameter, internode length, number of leaves/branches, and time to flowering.

-

Record any signs of phytotoxicity, such as leaf yellowing (chlorosis), spotting (necrosis), or distortion.

-

-

Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Chlorphonium [sitem.herts.ac.uk]

- 3. This compound | 115-78-6 | Benchchem [benchchem.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. chesci.com [chesci.com]

- 6. Plant Growth Regulators [greenhouse.hosted.uark.edu]

- 7. extension.purdue.edu [extension.purdue.edu]

- 8. Chemical plant growth regulators - application | AHDB [horticulture.ahdb.org.uk]

Determining Optimal Chlorphonium Chloride Concentration for Chrysanthemums: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphonium chloride, a quaternary ammonium compound, is a plant growth retardant known to effectively control stem elongation in various ornamental crops, including chrysanthemums (Chrysanthemum morifolium). Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to more compact plants with desirable aesthetic characteristics for commercial production. While this compound has been used in horticultural practices, it is considered a more traditional growth retardant, and recent research has often focused on newer compounds. Consequently, specific quantitative data from recent studies on optimal concentrations for different chrysanthemum cultivars can be limited.

These application notes and protocols provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific chrysanthemum varieties and experimental conditions. The information is compiled from available scientific literature and provides a framework for systematic evaluation. It is strongly recommended that small-scale trials are conducted to identify the ideal application rates and methods before large-scale implementation.

Data Presentation

Due to the limited availability of recent, direct comparative studies on a wide range of this compound concentrations, the following table summarizes general findings and provides a starting point for experimental design. Researchers should use these ranges to establish their own concentration-response trials.

| Parameter | General Concentration Range (Drench) | General Concentration Range (Foliar Spray) | Expected Effects | Potential Adverse Effects at High Concentrations |

| Plant Height Reduction | 150 - 600 ppm | 500 - 2000 ppm | Significant reduction in internode length, leading to a more compact plant. | Excessive stunting, phytotoxicity (leaf yellowing or necrosis). |

| Flower Diameter | 150 - 600 ppm | 500 - 2000 ppm | Generally minimal effect at optimal concentrations. | Reduction in the diameter of open flowers.[1] |

| Flowering Time | 150 - 600 ppm | 500 - 2000 ppm | May cause a slight delay in flowering (2-3 days).[1] | Significant delay in flowering, reduction in flower number. |

Signaling Pathway

This compound acts by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that promote stem elongation. Specifically, quaternary ammonium compounds like this compound block the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene, a critical early step in the GA biosynthesis pathway. This inhibition leads to a deficiency in bioactive GAs, resulting in reduced cell division and elongation in the stem.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

This section outlines a detailed protocol for determining the optimal concentration of this compound for height control in potted chrysanthemums.

Objective:

To determine the dose-response relationship of this compound on the growth and flowering of a specific chrysanthemum cultivar.

Materials:

-

Rooted chrysanthemum cuttings of a uniform cultivar

-

Pots (e.g., 15 cm diameter)

-

Standard potting medium

-

This compound (technical grade or a commercial formulation such as Phosphon/Phosfleur)

-

Fertilizer appropriate for chrysanthemum production

-

Calibrated spraying equipment (for foliar application)

-

Graduated cylinders and beakers (for drench application)

-

Ruler or caliper for measurements

-

Controlled environment greenhouse or growth chamber

Experimental Design:

-

Treatments: A minimum of five concentrations of this compound plus a negative control (water only). Based on literature, suggested starting concentrations for a drench application are 0, 150, 300, 450, and 600 ppm. For a foliar spray, suggested starting concentrations are 0, 500, 1000, 1500, and 2000 ppm.

-

Replicates: A minimum of 10 plants per treatment group.

-

Randomization: Treatments should be arranged in a completely randomized design.

Caption: Experimental Workflow for Determining Optimal this compound Concentration.

Procedure:

-

Planting and Establishment:

-

Plant one rooted cutting per pot into the potting medium.

-

Allow plants to establish for 1-2 weeks under long-day conditions (e.g., >14 hours of light) to encourage vegetative growth.

-

Provide regular watering and fertilization.

-

-

Pinching:

-

Once the plants are well-established and have produced new growth, pinch the apical bud to encourage lateral branching.

-

-

Preparation of this compound Solutions:

-

Prepare stock solutions of this compound.

-

From the stock solution, prepare the desired treatment concentrations (e.g., 150, 300, 450, 600 ppm for drench; 500, 1000, 1500, 2000 ppm for foliar spray).

-

Use distilled water for all dilutions.

-

-

Application (typically 1-2 weeks after pinching):

-

For Drench Application:

-

Apply a consistent volume of the prepared solution to each pot (e.g., 100 mL per 15 cm pot).

-

Ensure the potting medium is moist but not saturated before application.

-

Apply the solution evenly to the surface of the medium, avoiding contact with the foliage.

-

-

For Foliar Spray Application:

-

Spray the foliage to the point of runoff, ensuring thorough coverage of all leaves and stems.

-

Apply during cooler parts of the day (early morning or late afternoon) to avoid rapid drying and potential leaf burn.

-

Include a non-ionic surfactant in the spray solution if recommended by the product label to improve coverage.

-

-

-

Growing Conditions:

-

After application, move the plants to short-day conditions (e.g., <12 hours of light) to induce flowering.

-

Maintain optimal temperature, humidity, and fertilization throughout the remainder of the production cycle.

-

-

Data Collection:

-

Measure the following parameters weekly, starting from the day of application:

-

Plant Height: Measure from the rim of the pot to the top of the growing point.

-

Plant Diameter: Measure the average width of the plant canopy.

-

-

At the time of first open flower (marketable stage), record the following:

-

Final Plant Height and Diameter.

-

Number of Flowers per Plant.

-

Flower Diameter.

-

Days to Flower: Record the number of days from the start of short-day treatment to the first open flower.

-

Phytotoxicity: Visually assess any signs of leaf yellowing, necrosis, or distortion on a scale (e.g., 0 = no damage, 5 = severe damage).

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatment groups.

-

Plot dose-response curves for key parameters like plant height to visualize the effect of increasing this compound concentration.

Conclusion

By following these protocols and utilizing the provided information as a starting point, researchers can systematically determine the optimal concentration of this compound for their specific chrysanthemum cultivars and production goals. The generation of robust, in-house data is crucial for achieving consistent and predictable results in the application of this plant growth retardant. The provided diagrams offer a clear visual representation of the experimental process and the underlying biochemical mechanism of action, aiding in the design and interpretation of experiments.

References

Application of Chlorphonium Chloride in Ornamental Plant Cultivation: A Review of its Use and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorphonium chloride is a plant growth retardant, historically used in the cultivation of ornamental plants to control plant height and produce more compact, aesthetically pleasing specimens. Classified as an "onium" compound, its primary mode of action is the inhibition of gibberellin biosynthesis, a key hormone group responsible for stem elongation. While now largely considered obsolete in commercial horticulture, understanding its effects and mechanism provides valuable insight into plant growth regulation.

Mechanism of Action:

This compound acts as a systemic plant growth retardant. Its primary mechanism is the disruption of the gibberellin (GA) biosynthesis pathway at its early stages. Specifically, it inhibits the activity of two crucial enzymes:

-

Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to copalyl-diphosphate.

-

ent-Kaurene synthase (KS): This enzyme is responsible for the subsequent conversion of copalyl-diphosphate to ent-kaurene.

By blocking these steps, this compound effectively reduces the endogenous pool of gibberellins, leading to a decrease in cell elongation and, consequently, a reduction in internode length and overall plant height. This results in a more compact plant habit.

General Effects on Ornamental Plants:

The application of this compound has been documented to produce several morphological and physiological changes in ornamental plants, including:

-

Reduced Plant Height: The most significant and desired effect is the reduction of stem elongation, leading to shorter, more compact plants.

-

Thicker Stems: Inhibition of vertical growth can lead to an increase in stem diameter, contributing to a sturdier plant structure.

-

Darker Green Foliage: A common secondary effect of many growth retardants is an increase in chlorophyll concentration, resulting in darker green leaves.

-

Delayed Flowering: The application of this compound, particularly as a compost drench, has been reported to cause a delay in the onset of flowering in some species like chrysanthemum.

-

Reduced Flower Size: At higher concentrations, this compound has been observed to reduce the diameter of open flowers in chrysanthemums.

Species Amenable to Treatment:

Historical literature indicates the use of this compound on a variety of ornamental species, including:

-

Chrysanthemum (Chrysanthemum morifolium)

-

Geranium (Pelargonium)

-

Petunia (Petunia hybrida)

-

Salvia (Salvia splendens)

-

Azalea (Rhododendron)

It is important to note that optimal application rates and methods would have varied significantly between species and cultivars.

Data Presentation

Due to the obsolete nature of this compound, detailed quantitative data from peer-reviewed studies is scarce in readily accessible modern literature. The following table summarizes the qualitative and general quantitative effects reported in historical contexts. Precise numerical data on percentage reduction in height or changes in flower number at specific concentrations are not consistently available.

| Ornamental Species | Application Method | Observed Effects | General Quantitative Effect |

| Chrysanthemum | Compost Drench | Reduced plant height, delayed flowering, reduced flower diameter at high concentrations. | Significant height reduction. |

| Geranium | Not Specified | Reduced internodal elongation. | Compact growth habit. |

| Petunia | Not Specified | Reduced internodal elongation. | Compact growth habit. |

| Salvia | Not Specified | Reduced internodal elongation. | Compact growth habit. |

| Azalea | Not Specified | Reduced internodal elongation. | Compact growth habit. |

Experimental Protocols

Objective: To evaluate the efficacy of a plant growth retardant on the height and flowering of a selected potted ornamental species.

Materials:

-

Healthy, uniform potted ornamental plants (e.g., Chrysanthemum morifolium 'Pelee')

-

Plant growth retardant (e.g., this compound, if available for research purposes)

-

Graduated cylinders and beakers for accurate measurement

-

Watering cans or irrigation system for application

-

Calipers and rulers for measurements

-

Greenhouse or controlled environment growth facility

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Plant Material: Select healthy, uniform, and actively growing potted plants of the chosen ornamental species. Ensure all plants are at a similar developmental stage.

-

Experimental Design: A completely randomized design with a minimum of 5-10 replicate plants per treatment is recommended. Treatments should include a control (water only) and a range of concentrations of the plant growth retardant.

-

Preparation of Treatment Solutions:

-

Calculate the required amount of the plant growth retardant to achieve the desired concentrations (e.g., parts per million, ppm).

-

Accurately weigh or measure the compound and dissolve it in a known volume of water to create a stock solution.

-

Prepare the final treatment solutions by diluting the stock solution to the target concentrations.

-

-

Application:

-

Ensure the growing medium is moist but not saturated before application.

-

Apply a consistent and known volume of the treatment solution as a drench to the surface of the growing medium for each pot. The volume should be sufficient to be absorbed by the root zone without excessive leaching.

-

-

Growing Conditions: Maintain all plants under optimal and uniform greenhouse conditions (temperature, light, humidity, and fertilization) for the duration of the experiment.

-

Data Collection:

-

Plant Height: Measure the height of each plant from the soil surface to the apical meristem at regular intervals (e.g., weekly).

-

Stem Diameter: Measure the diameter of the main stem using calipers.

-

Number of Flowers/Buds: Count the number of open flowers and/or flower buds.

-

Flower Diameter: Measure the diameter of fully open flowers.

-

Days to Flower: Record the number of days from treatment application to the opening of the first flower.

-

Phytotoxicity: Visually assess plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or distortion.

-

-